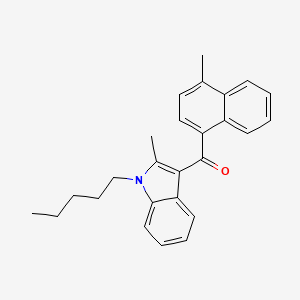

(4-Methyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone

Vue d'ensemble

Description

“(4-Methyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone” is also known as JWH-122. It belongs to the group of synthetic cannabinoids and acts as a synthetic cannabinoid receptor agonist . The molecular formula of this compound is C25H25NO, and it has a molecular weight of 355.4721 g/mol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: O=C (C1=C2C=CC=CC2=C ©C=C1)C3=CN (CCCCC)C4=C3C=CC=C4 . This notation provides a way to represent the structure of the molecule in a textual format.Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 557.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has an enthalpy of vaporization of 84.0±3.0 kJ/mol, a flash point of 291.1±23.2 °C, and an index of refraction of 1.601 . The molar refractivity is 112.0±0.5 cm3 .Applications De Recherche Scientifique

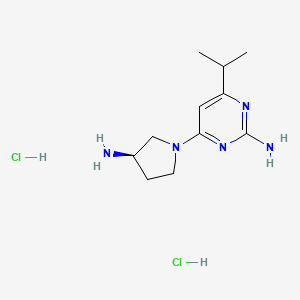

General Information about JWH-149

JWH-149 is a synthetic cannabimimetic . It was discovered by John W. Huffman and is the N-pentyl analog of JWH-148 . It is a potent but only moderately selective ligand for the CB2 receptor, with a binding affinity of Ki = 0.73 ± 0.03 nM at this subtype, and more than six times selectivity over the CB1 subtype .

Use in Recreational Settings

Synthetic cannabinoids (SCs) like JWH-149 have been emerging as recreational drugs because they mimic the euphoria effect of cannabis while still being legal . They have been primarily sold as “herbal smoking blends” or “herbal incense” under brand names like “Spice” or “K2” .

Use in Research

SCs were originally developed in the 1970s for research on ligands and the exploration of their pharmacological endocannabinoid pathways . Just like the primary psychoactive component of cannabis, ∆9-tetrahydrocannabinol (∆9-THC), and in the same manner as the main endogenous ligands, anandamide, and 2-arachydonylglycerol, SCs bind to the two subtypes of cannabinoid receptors, CB1 and CB2, with a varying degree of affinity .

Mécanisme D'action

Target of Action

JWH-149, also known as (4-Methyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone or AWD731Y25Z, is a synthetic cannabimimetic . It is a potent but only moderately selective ligand for the CB2 receptor , with a binding affinity of Ki = 0.73 ± 0.03 nM at this subtype . It also binds to the central CB1 receptor . The CB1 and CB2 receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes.

Mode of Action

JWH-149 interacts with its targets, the CB1 and CB2 receptors, by binding to them. This binding triggers a series of biochemical reactions that lead to the compound’s effects

Biochemical Pathways

Given that jwh-149 is a synthetic cannabimimetic and interacts with the cb1 and cb2 receptors, it likely affects the endocannabinoid system’s biochemical pathways . The endocannabinoid system is involved in a variety of physiological processes, including pain sensation, mood, appetite, and memory.

Pharmacokinetics

A related compound, jwh-175, has been shown to be rapidly bioactivated to jwh-018 in mice blood . This suggests that JWH-149 may also undergo bioactivation, potentially affecting its bioavailability and pharmacokinetics.

Result of Action

Given its interaction with the cb1 and cb2 receptors, it likely has effects similar to other cannabinoids, which can include analgesia, anti-inflammatory effects, and alterations in mood and cognition .

Propriétés

IUPAC Name |

(4-methylnaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-4-5-10-17-27-19(3)25(23-13-8-9-14-24(23)27)26(28)22-16-15-18(2)20-11-6-7-12-21(20)22/h6-9,11-16H,4-5,10,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJAMXUOXJGSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203331 | |

| Record name | JWH-149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone | |

CAS RN |

548461-82-1 | |

| Record name | (4-Methyl-1-naphthalenyl)(2-methyl-1-pentyl-1H-indol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548461-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-149 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548461821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-149 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWD731Y25Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(trans-4-(3-(2-Chlorophenyl)-7-((3-methyl-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)cyclohexyl)propionamide](/img/structure/B608205.png)

![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)

![6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline](/img/structure/B608213.png)